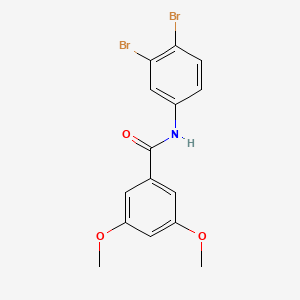![molecular formula C20H15N5O3S B4263643 N-{4-[(2-quinoxalinylamino)sulfonyl]phenyl}isonicotinamide](/img/structure/B4263643.png)
N-{4-[(2-quinoxalinylamino)sulfonyl]phenyl}isonicotinamide
描述
N-{4-[(2-quinoxalinylamino)sulfonyl]phenyl}isonicotinamide, also known as QNZ, is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications. QNZ is a selective inhibitor of NF-κB, a transcription factor that plays a critical role in regulating the immune response, inflammation, and cell survival. In
作用机制
N-{4-[(2-quinoxalinylamino)sulfonyl]phenyl}isonicotinamide exerts its effects by selectively inhibiting the NF-κB pathway. NF-κB is a transcription factor that regulates the expression of genes involved in inflammation, immune response, and cell survival. Inhibition of NF-κB by N-{4-[(2-quinoxalinylamino)sulfonyl]phenyl}isonicotinamide leads to the downregulation of various pro-inflammatory cytokines and chemokines, resulting in anti-inflammatory effects. N-{4-[(2-quinoxalinylamino)sulfonyl]phenyl}isonicotinamide also induces apoptosis and cell cycle arrest in cancer cells by inhibiting the expression of anti-apoptotic genes regulated by NF-κB.
Biochemical and Physiological Effects:
N-{4-[(2-quinoxalinylamino)sulfonyl]phenyl}isonicotinamide has been shown to have various biochemical and physiological effects. It has been shown to reduce the expression of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro and in vivo. N-{4-[(2-quinoxalinylamino)sulfonyl]phenyl}isonicotinamide has also been shown to induce apoptosis and cell cycle arrest in cancer cells by inhibiting the expression of anti-apoptotic genes regulated by NF-κB. In addition, N-{4-[(2-quinoxalinylamino)sulfonyl]phenyl}isonicotinamide has been shown to reduce oxidative stress and inflammation in the brain, leading to neuroprotective effects.
实验室实验的优点和局限性
N-{4-[(2-quinoxalinylamino)sulfonyl]phenyl}isonicotinamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. N-{4-[(2-quinoxalinylamino)sulfonyl]phenyl}isonicotinamide is also highly selective for NF-κB, which makes it a useful tool for studying the role of NF-κB in various diseases. However, N-{4-[(2-quinoxalinylamino)sulfonyl]phenyl}isonicotinamide has some limitations for lab experiments. It has a short half-life, which can limit its effectiveness in in vivo experiments. N-{4-[(2-quinoxalinylamino)sulfonyl]phenyl}isonicotinamide can also have off-target effects on other signaling pathways, which can complicate data interpretation.
未来方向
There are several future directions for N-{4-[(2-quinoxalinylamino)sulfonyl]phenyl}isonicotinamide research. One potential direction is to explore the use of N-{4-[(2-quinoxalinylamino)sulfonyl]phenyl}isonicotinamide in combination with other therapies for cancer treatment. N-{4-[(2-quinoxalinylamino)sulfonyl]phenyl}isonicotinamide has been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical studies. Another potential direction is to investigate the use of N-{4-[(2-quinoxalinylamino)sulfonyl]phenyl}isonicotinamide in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. N-{4-[(2-quinoxalinylamino)sulfonyl]phenyl}isonicotinamide has been shown to have neuroprotective effects in animal models of these diseases. Finally, further studies are needed to understand the long-term effects and safety of N-{4-[(2-quinoxalinylamino)sulfonyl]phenyl}isonicotinamide in humans.
Conclusion:
In conclusion, N-{4-[(2-quinoxalinylamino)sulfonyl]phenyl}isonicotinamide is a small molecule inhibitor that has potential therapeutic applications in various diseases. N-{4-[(2-quinoxalinylamino)sulfonyl]phenyl}isonicotinamide selectively inhibits the NF-κB pathway, leading to anti-inflammatory, anti-cancer, and neuroprotective effects. N-{4-[(2-quinoxalinylamino)sulfonyl]phenyl}isonicotinamide has advantages and limitations for lab experiments, and there are several future directions for N-{4-[(2-quinoxalinylamino)sulfonyl]phenyl}isonicotinamide research. Overall, N-{4-[(2-quinoxalinylamino)sulfonyl]phenyl}isonicotinamide is a promising tool for studying the role of NF-κB in disease and has potential as a therapeutic agent in the future.
科学研究应用
N-{4-[(2-quinoxalinylamino)sulfonyl]phenyl}isonicotinamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. N-{4-[(2-quinoxalinylamino)sulfonyl]phenyl}isonicotinamide has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. In addition, N-{4-[(2-quinoxalinylamino)sulfonyl]phenyl}isonicotinamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
属性
IUPAC Name |
N-[4-(quinoxalin-2-ylsulfamoyl)phenyl]pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N5O3S/c26-20(14-9-11-21-12-10-14)23-15-5-7-16(8-6-15)29(27,28)25-19-13-22-17-3-1-2-4-18(17)24-19/h1-13H,(H,23,26)(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPPAKCNSSHUTHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)NS(=O)(=O)C3=CC=C(C=C3)NC(=O)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(quinoxalin-2-ylsulfamoyl)phenyl]pyridine-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![ethyl 4-(4-isobutylphenyl)-2-({[2-(2-isopropoxyphenyl)-4-quinolinyl]carbonyl}amino)-5-methyl-3-thiophenecarboxylate](/img/structure/B4263561.png)

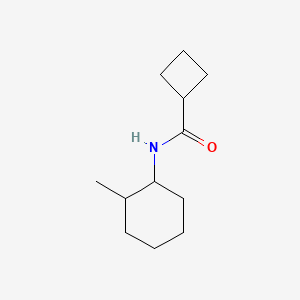
![3-{[(3,3,5-trimethylcyclohexyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4263595.png)
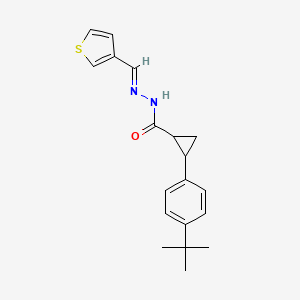

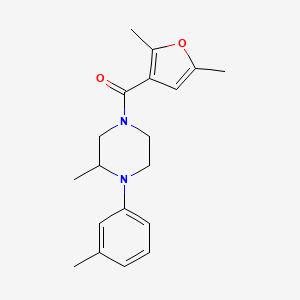
![3,4,5-trimethoxy-N-[3-methyl-1-(3,4,5-trimethoxybenzoyl)-2(1H)-pyridinylidene]benzamide](/img/structure/B4263618.png)
![methyl 2-({[2-(4-tert-butylphenyl)-4-quinolinyl]carbonyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4263619.png)
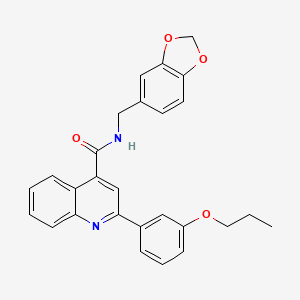
![2-chloro-N-[4-(1-naphthyl)-1,3-thiazol-2-yl]nicotinamide](/img/structure/B4263624.png)
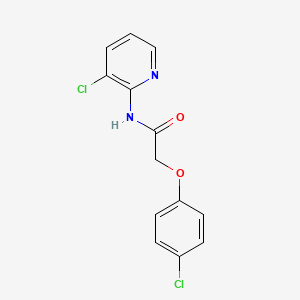
![5-[(4-chlorobenzoyl)amino]-N~2~,N~2~-diethyl-3-methyl-2,4-thiophenedicarboxamide](/img/structure/B4263637.png)
